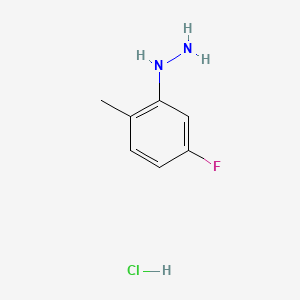

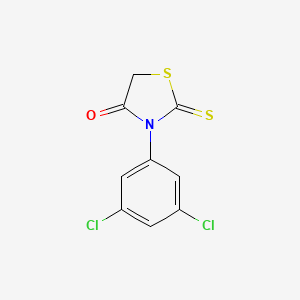

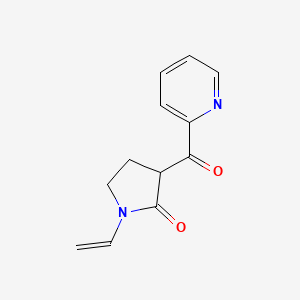

![molecular formula C10H14N4 B1318536 6-叔丁基-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 951626-63-4](/img/structure/B1318536.png)

6-叔丁基-1H-吡唑并[3,4-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design. In the case of this compound, 38 derivatives were synthesized. Among them, compound C03 exhibited promising activity as a TRK inhibitor, with an IC50 value of 56 nM. It selectively inhibited the proliferation of the Km-12 cell line and demonstrated good plasma stability .

Molecular Structure Analysis

The molecular structure of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazolo ring fused with a pyridine ring. The tert-butyl group provides steric hindrance, affecting its interactions with other molecules. Notably, the pyrazolo portion serves as a hydrogen bond center, while the pyridine moiety likely engages in π–π stacking interactions with specific amino acids .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and context-dependent. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions to form novel diarylpyrazolo[3,4-b]pyridines .

科学研究应用

1H-吡唑并[3,4-b]吡啶衍生物的合成

该化合物作为各种1H-吡唑并[3,4-b]吡啶衍生物合成的前体。 这些衍生物采用不同的策略合成,其应用根据组装吡唑并吡啶体系的方法进行系统化 .

生物医学应用

6-叔丁基-1H-吡唑并[3,4-b]吡啶-3-胺: 已被研究其潜在的生物医学应用。 这包括其在开发新的治疗剂中的作用,因为它在结构上类似于嘌呤碱,嘌呤碱是 DNA 和 RNA 的关键组成部分 .

鸟苷酸环化酶刺激剂的开发

该化合物已在开发像利奥西呱特这样的药物中被发现,利奥西呱特用于治疗慢性血栓栓塞性肺动脉高压和肺动脉高压。 它起着可溶性鸟苷酸环化酶的刺激剂的作用 .

细胞信号通路抑制剂

6-叔丁基-1H-吡唑并[3,4-b]吡啶-3-胺的衍生物已被发现抑制各种细胞信号通路。 这包括抑制 CCL2 诱导的人单核细胞和巨噬细胞的趋化性,这在炎症反应中具有重要意义 .

酶抑制

该化合物参与酶抑制剂的合成,例如乙酰胆碱酯酶抑制剂。 这些抑制剂在治疗阿尔茨海默病方面有应用,通过阻止神经递质乙酰胆碱的分解 .

抗病毒研究

研究表明,某些吡唑并[3,4-b]吡啶衍生物具有抗病毒活性。 例如,它们已在基于细胞的测定中针对非脊髓灰质炎肠道病毒 EV-A71 进行了测试,表明其在抗病毒药物开发中的潜在应用 .

作用机制

The mechanism of action of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not fully understood. However, it is believed that it exerts its biological activities through a variety of mechanisms. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Biochemical and Physiological Effects

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and to induce the production of anti-inflammatory cytokines. In addition, 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, such as cytochrome P450 enzymes. Furthermore, 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been found to modulate the activity of ion channels, such as potassium and calcium channels.

实验室实验的优点和局限性

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is available commercially and can be easily synthesized in the laboratory. However, 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several limitations for use in laboratory experiments. For example, it is a relatively weak inhibitor of COX-2 and is rapidly metabolized in vivo.

未来方向

The potential future directions for 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine research include further studies on its mechanism of action and its potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine in humans. Finally, further research is needed to explore the potential synergistic effects of combining 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine with other drugs or compounds.

合成方法

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 3-amino-1H-pyrazole with tert-butyl bromide in the presence of a base. This reaction yields 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine in high yields, with minimal side products. Other methods for the synthesis of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine include the reaction of 1-bromo-3-methyl-1H-pyrazole with tert-butyl amine, the reaction of 3-amino-1H-pyrazole with tert-butyl iodide, and the reaction of 3-amino-1H-pyrazole with tert-butyl sulfate.

属性

IUPAC Name |

6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHFLZIAJNHHMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=NNC(=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589658 |

Source

|

| Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-63-4 |

Source

|

| Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

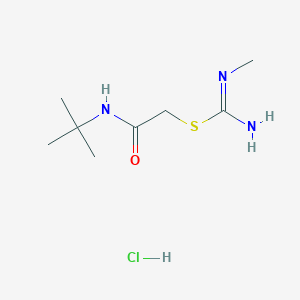

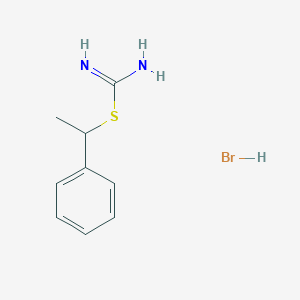

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

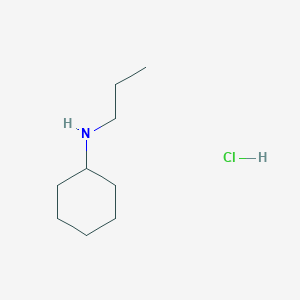

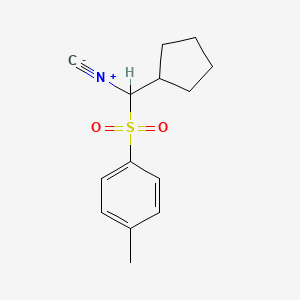

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

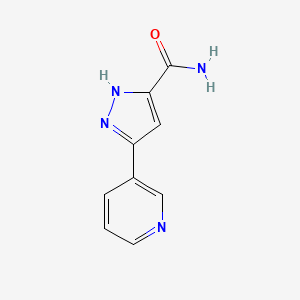

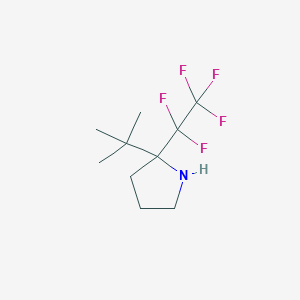

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)